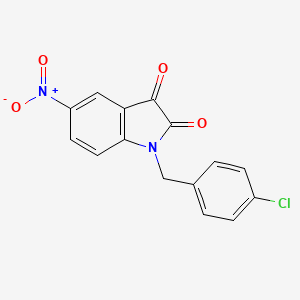
1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione
Overview
Description
Synthesis Analysis
The synthesis of 5-nitroindole-2,3-dione derivatives has been explored in recent studies. One approach involves the condensation of 5-nitro-1H-indole-2,3-dione with N-substituted-thiosemicarbazides to yield a series of thiosemicarbazones. These compounds can further react with morpholine or piperidine and formaldehyde to produce 1-morpholino/piperidinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazones. The synthesis process is characterized by the use of analytical and spectral methods, including IR, 1H-NMR, and EIMS, to determine the structures of the compounds .
Molecular Structure Analysis
The molecular structure of the synthesized 5-nitroindole-2,3-dione derivatives is confirmed through various analytical techniques. The use of IR spectroscopy helps identify functional groups, while 1H-NMR provides insights into the hydrogen-atom environment. EIMS is utilized to determine the molecular weight and structure of the compounds. These methods ensure accurate identification of the synthesized molecules .
Chemical Reactions Analysis
The reactivity of related compounds, such as 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, has been studied, showing that it can undergo ring opening to produce a thioketene intermediate. This intermediate can react with O- or N-nucleophiles to form esters or amides. Furthermore, intermolecular cyclization through nucleophilic substitution can lead to the formation of N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved. These reactions demonstrate the potential for creating a variety of heterocyclic analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitroindole-2,3-dione derivatives are closely related to their molecular structure. The presence of the nitro group and the indole dione moiety contribute to the compound's reactivity and physical characteristics. However, specific data on the physical properties such as melting point, solubility, and stability of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione are not provided in the abstracts .
Case Studies and Cytotoxicity Evaluation
Some of the synthesized 5-nitroindole-2,3-dione derivatives have been evaluated for their cytotoxicity against a range of human tumor cell lines. The most active compound in this series was found to be 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, which showed significant effects on non-small cell lung cancer and leukemia cell lines. These findings suggest the potential therapeutic applications of these compounds in cancer treatment .
Scientific Research Applications
Synthesis and Classification of Indoles
Indoles, including derivatives like 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione, have a rich history in synthetic organic chemistry due to their biological significance and presence in natural products. Indole synthesis methods have been extensively reviewed, highlighting the diversity of strategies used to assemble the indole core. This synthesis versatility is crucial for developing compounds with potential applications in medicinal chemistry and drug discovery. The classification of indole synthesis routes provides a systematic framework for researchers to develop new synthetic methodologies and explore the chemical space of indole derivatives for various scientific applications (Taber & Tirunahari, 2011).
Heterocyclic Compounds and Isatins
Isatin derivatives, closely related to 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione, serve as versatile building blocks in heterocyclic chemistry. Their utility in synthesizing a wide range of N-heterocycles underlines their synthetic and biological importance. The review of recent literature on reactions involving isatins, such as Pfitzinger, ring-opening, and ring expansion, demonstrates their role in creating new heterocyclic compounds with potential scientific and therapeutic applications (Sadeghian & Bayat, 2022).
Isatin as Anticonvulsant Agents
The pharmacological potential of isatin derivatives, including anticonvulsant activity, is significant in drug development. Isatin and its analogs act as precursors for a vast array of pharmacologically active compounds, highlighting the importance of indole-2,3-dione derivatives in synthesizing heterocyclic compounds with varied biological activities. This demonstrates the relevance of compounds like 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione in medicinal chemistry and therapeutic applications (Mathur & Nain, 2014).
Bioactivity of Isatin Derivatives
Isatin derivatives exhibit a broad spectrum of biological activities, making them important in developing new therapeutic agents. Studies have shown their effectiveness as analgesic, anticancer, anti-inflammatory, antitubercular, antimicrobial, antifungal, and antiviral agents. This diversity underscores the scientific research applications of indole derivatives, including 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione, in creating compounds with significant therapeutic potential (Chauhan et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzyl-indole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would likely influence its bioavailability .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in cell proliferation, apoptosis, and differentiation .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-nitroindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-10-3-1-9(2-4-10)8-17-13-6-5-11(18(21)22)7-12(13)14(19)15(17)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEXQPICQWPNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210946 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
278803-50-2 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278803-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034927.png)
![4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3034930.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3034931.png)
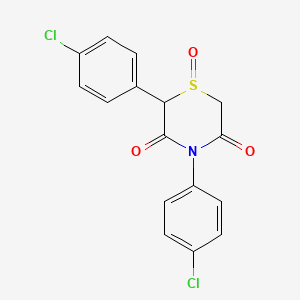
![6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3034936.png)
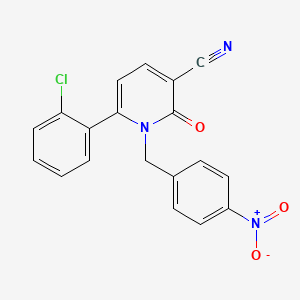

![2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3034940.png)
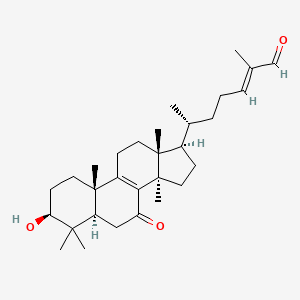
![6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3034942.png)
![[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3034944.png)

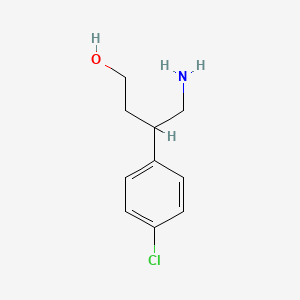
![[2-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B3034949.png)